molecular formula C14H16N2O2 B2898200 3-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 696646-80-7

3-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B2898200
CAS RN: 696646-80-7
M. Wt: 244.294
InChI Key: DJGWVBUFVDQWPI-UHFFFAOYSA-N
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Description

3-(4-Butoxyphenyl)-1H-pyrazole-4-carbaldehyde, also known as 3-BPPC, is a chemical compound that has been studied for its potential as a therapeutic agent in various scientific fields. It is a derivative of pyrazole, a five-membered aromatic heterocyclic compound, and is composed of a pyrazole ring and a butoxy group attached to a phenyl ring. The compound is of particular interest due to its various applications in scientific research and its ability to act as an inhibitor of various enzymes.

Scientific Research Applications

3-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde has been studied for its potential applications in various scientific fields. One of the most notable applications is its use as an inhibitor of various enzymes, such as monoamine oxidase, cyclooxygenase-2, and glycogen phosphorylase. It has also been studied for its potential as an anti-cancer agent, due to its ability to inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, as well as its ability to reduce inflammation in the lungs.

Mechanism of Action

The mechanism of action of 3-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde is not fully understood, but it is believed to involve the inhibition of various enzymes. The compound is believed to bind to the active site of the enzyme, which prevents the enzyme from catalyzing its reaction. In addition, this compound may also interact with other proteins in the cell, such as transcription factors, to modulate gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood, but it is believed to have various effects on the body. The compound has been shown to inhibit the growth of cancer cells, as well as reduce inflammation in the lungs. Additionally, this compound has been studied for its potential as an anti-inflammatory agent and its ability to reduce inflammation in the lungs.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde in lab experiments include its high solubility in water and its low toxicity. Additionally, this compound is easy to synthesize and can be produced in large quantities. The main limitation of using this compound in lab experiments is its lack of specificity, as it is not selective for any particular enzyme.

Future Directions

The potential future directions for 3-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde include further research into its potential as an anti-cancer agent, as well as its potential as an anti-inflammatory agent. Additionally, further research could be conducted into the mechanism of action of this compound, as well as its potential applications in other scientific fields, such as drug delivery and drug metabolism. Finally, further research could be conducted into the biochemical and physiological effects of this compound, as well as its potential toxicological effects.

Synthesis Methods

3-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde can be synthesized from 1-phenyl-3-butanone and hydrazine hydrate. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, and is typically carried out at room temperature. The reaction proceeds in two steps, with the first step involving the formation of an intermediate, 1-phenyl-3-butanone hydrazone. This intermediate is then further reacted with hydrazine hydrate to form the desired this compound product.

properties

IUPAC Name

5-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-2-3-8-18-13-6-4-11(5-7-13)14-12(10-17)9-15-16-14/h4-7,9-10H,2-3,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGWVBUFVDQWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=C(C=NN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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